2-(5-Bromopyridin-2-YL)oxazole
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Overview
Description
2-(5-Bromopyridin-2-YL)oxazole is a heterocyclic compound that features both a pyridine and an oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its utility as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-YL)oxazole typically involves the coupling of a bromopyridine derivative with an oxazole derivative. One common method is the palladium-catalyzed direct arylation of oxazole with 5-bromopyridine. This reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger scale. This often involves the use of continuous flow reactors to improve reaction efficiency and yield. The use of high-throughput screening to optimize reaction conditions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-YL)oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Often involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts are commonly used, along with bases like potassium carbonate and solvents such as dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-(5-Bromopyridin-2-YL)oxazole has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-YL)oxazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s biological activity is thought to be mediated through its interaction with enzymes and receptors, leading to the modulation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole: Similar structure but with a benzyloxy group instead of a hydrogen atom on the pyridine ring.
2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine: Contains a benzodiazole ring instead of an oxazole ring.
6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine: Features a triazine ring instead of an oxazole ring.
Uniqueness
2-(5-Bromopyridin-2-YL)oxazole is unique due to its specific combination of a bromopyridine and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-7(11-5-6)8-10-3-4-12-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKECZMBIMGHSCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201643-61-9 |
Source
|
Record name | 5-bromo-2-(1,3-oxazol-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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